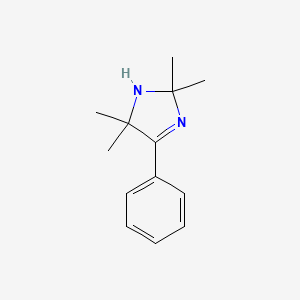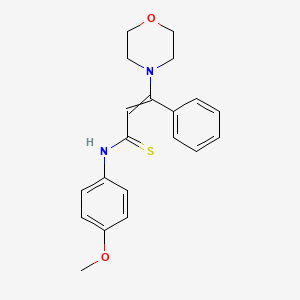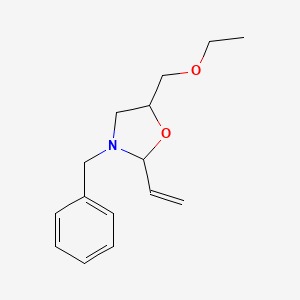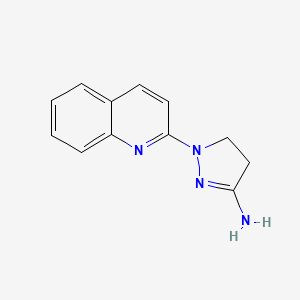![molecular formula C8H2O6 B14376220 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone CAS No. 90267-84-8](/img/structure/B14376220.png)
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxybicyclo[420]octa-1,5-diene-3,4,7,8-tetrone is a complex organic compound with a unique bicyclic structure This compound is characterized by its two hydroxyl groups and four ketone groups, making it a highly reactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone typically involves multi-step organic reactions. One common method includes the use of a tandem Rhodium (I) catalyst to facilitate the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This process involves a head-to-tail homocoupling of the terminal alkyne followed by a zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions in a controlled environment would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional ketone groups.
Reduction: The ketone groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield additional diketone compounds, while reduction reactions can produce polyhydroxy derivatives.
Scientific Research Applications
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: The compound’s reactivity makes it a useful probe in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, it may interact with enzymes and other proteins, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhexa-1,5-diene-3,4-diol: A similar compound with a different substitution pattern, leading to different reactivity and applications.
Bicyclo[4.2.0]octa-1,5,7-trienes: Compounds with similar bicyclic structures but different functional groups, affecting their chemical behavior.
Uniqueness
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone is unique due to its combination of hydroxyl and ketone groups within a bicyclic framework. This unique structure imparts distinct reactivity and makes it a valuable compound in various fields of research.
Properties
CAS No. |
90267-84-8 |
|---|---|
Molecular Formula |
C8H2O6 |
Molecular Weight |
194.10 g/mol |
IUPAC Name |
7,8-dihydroxybicyclo[4.2.0]octa-1(6),7-diene-2,3,4,5-tetrone |
InChI |
InChI=1S/C8H2O6/c9-3-1-2(4(3)10)6(12)8(14)7(13)5(1)11/h9-10H |
InChI Key |
AVTQWVCMZWXWAC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C1O)O)C(=O)C(=O)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)




![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
